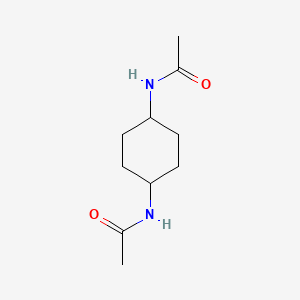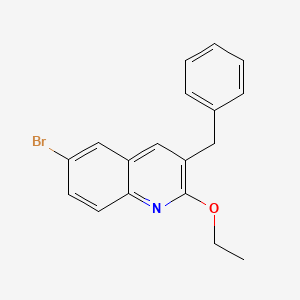
N-(4-Benzylphenyl)-3-oxobutanamidato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Benzylphenyl)-3-oxobutanamidato is an organic compound that belongs to the class of amides It features a benzyl group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzylphenyl)-3-oxobutanamidato typically involves the reaction of 4-benzylphenylamine with 3-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Benzylphenyl)-3-oxobutanamidato can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-(4-Benzylphenyl)-3-oxobutanamidato has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Benzylphenyl)-3-oxobutanamidato depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzyl and oxobutanamide moieties can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
Comparación Con Compuestos Similares
N-(4-Benzylphenyl)-3-oxobutanamide: Similar structure but lacks the amidato group.
N-(4-Benzylphenyl)-3-oxobutanal: Contains an aldehyde group instead of an amide.
N-(4-Benzylphenyl)-3-oxobutanol: Contains an alcohol group instead of an amide.
Uniqueness: N-(4-Benzylphenyl)-3-oxobutanamidato is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and oxobutanamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
21684-04-8 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(4-benzylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)11-17(20)18-16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |
Clave InChI |
NPTLQLNHCVGQJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


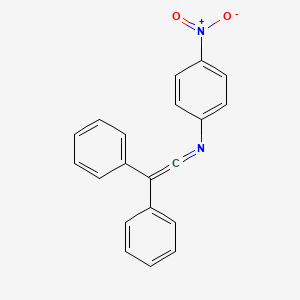
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)

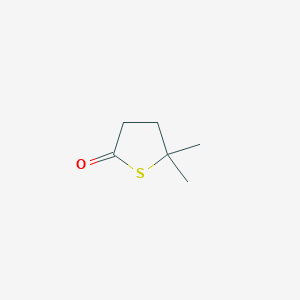
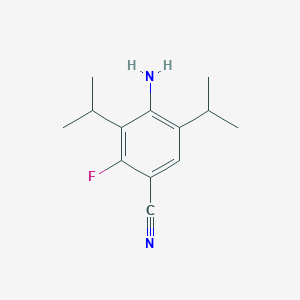

![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)


![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)


